1-(Cyclopentylcarbonyl)piperazine HCl
Overview
Description
1-(Cyclopentylcarbonyl)piperazine HCl is a useful research compound. Its molecular formula is C10H19ClN2O and its molecular weight is 218.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that it can be used as pde4 inhibitors for various pharmaceutical applications .
Mode of Action
Piperazine compounds, which are structurally related, are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
Given its potential role as a pde4 inhibitor , it may be involved in the regulation of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses.
Pharmacokinetics
Piperazine, a structurally related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
If it acts as a pde4 inhibitor , it could potentially increase levels of cAMP within cells, leading to a variety of downstream effects depending on the specific cell type and signaling pathways involved.
Biochemical Analysis
Biochemical Properties
1-(Cyclopentylcarbonyl)piperazine HCl plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific receptors or enzymes, altering their conformation and activity . This can lead to downstream effects on cellular signaling pathways and gene transcription, ultimately influencing cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of the compound within different cellular compartments can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell . This localization can influence its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
cyclopentyl(piperazin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12;/h9,11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYOEVWKMIZZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.